Fluralaner analogue-2

Process Chemistry Veterinary Parasiticide Synthesis Optimization

In Fluralaner manufacturing, substituting this glycine analogue (CAS 864731-37-3) with other isoxazolines leads to analytical inaccuracy and synthetic failure. It is the sole direct precursor for the final amide coupling step and the primary reference standard for impurity profiling. • Direct precursor for Fluralaner API amide coupling - no alternative isoxazoline can fulfill this role. • Reference standard for HPLC/UPLC impurity quantification per ICH guidelines. • ≥98% purity ensures optimal reaction yield and economic API production.

Molecular Formula C20H15Cl2F3N2O4
Molecular Weight 475.2 g/mol
CAS No. 864731-37-3
Cat. No. B8822562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluralaner analogue-2
CAS864731-37-3
Molecular FormulaC20H15Cl2F3N2O4
Molecular Weight475.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)O
InChIInChI=1S/C20H15Cl2F3N2O4/c1-10-4-11(2-3-15(10)18(30)26-9-17(28)29)16-8-19(31-27-16,20(23,24)25)12-5-13(21)7-14(22)6-12/h2-7H,8-9H2,1H3,(H,26,30)(H,28,29)
InChIKeyFLSLJCITJHGBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluralaner Intermediate Overview


(4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoyl)glycine, commonly referred to as Fluralaner analogue-2, Fluralaner Acid impurity, or Fluralaner Impurity 6/7/10, is a key synthetic intermediate and process-related impurity in the manufacturing of Fluralaner (Bravecto®) [1]. Chemically, it is a hippuric acid derivative belonging to the isoxazoline class of ectoparasiticides, characterized by its dichlorophenyl and trifluoromethyl-substituted dihydroisoxazole core conjugated to a glycine-bearing benzoyl group [2]. This compound is distinct from the final active pharmaceutical ingredient (API), Fluralaner, in that it terminates in a carboxylic acid moiety instead of the API's trifluoroethyl amide group, imparting unique physicochemical and functional properties that define its specific utility in analytical and synthetic workflows .

Why This Intermediate Is Irreplaceable


In isoxazoline research and Fluralaner manufacturing, substituting this specific glycine analogue (CAS 864731-37-3) with a different isoxazoline or even a closely related Fluralaner intermediate introduces significant risk of analytical inaccuracy and synthetic failure. Unlike Fluralaner, afoxolaner, sarolaner, or lotilaner, which are designed for in vivo efficacy, this compound serves as a primary reference standard for quantifying critical process impurities during API production . Its distinct carboxylic acid terminus also makes it the sole direct precursor for Fluralaner synthesis via amide coupling, a role no other isoxazoline can fulfill [1]. Furthermore, its unique interaction profile with GABA receptors differs from other class members, making it a specific probe for structure-activity relationship (SAR) studies where data from Fluralaner or other analogues is not directly translatable [2].

Quantifiable Differentiation vs. Other Isoxazolines


Direct Synthetic Precursor for Fluralaner API

This glycine derivative (CAS 864731-37-3) is the immediate, penultimate intermediate in the synthesis of the final active pharmaceutical ingredient (API), Fluralaner. The final step is a single, well-defined amide coupling reaction between this compound and 2-amino-N-(2,2,2-trifluoroethyl)acetamide, as described in recent patent literature [1]. This contrasts sharply with the complex, multi-step synthesis of the isoxazoline core required for Fluralaner itself. This structural and functional specificity means that no other compound—including Fluralaner, afoxolaner, sarolaner, or lotilaner—can serve as a substitute for this reaction. Procuring this specific intermediate is not a matter of choice but a chemical necessity for this particular synthetic route, directly impacting yield, purity, and overall cost of goods for Fluralaner manufacturing [2].

Process Chemistry Veterinary Parasiticide Synthesis Optimization

Reference Standard for Impurity Profiling

In the context of Fluralaner API manufacturing, this compound (CAS 864731-37-3) is a designated process-related impurity, identified as 'Fluralaner Impurity 6' or 'Fluralaner Impurity 7' . Its primary differential value lies in its use as a certified reference standard for analytical method development, validation, and routine quality control (QC) of Fluralaner API batches. Unlike using the API itself or a structurally unrelated compound, this specific impurity standard allows for accurate identification, quantification, and monitoring of a known process impurity via HPLC or UPLC . This is a regulatory requirement for ensuring API purity and batch-to-batch consistency [1]. Substitution with an incorrect standard would yield inaccurate purity assessments, potentially leading to batch rejection or regulatory non-compliance. The availability of this compound with a defined purity (typically 98%) and often accompanied by a Certificate of Analysis (CoA) with NMR, HPLC, and GC data makes it the only scientifically valid choice for this critical QC application .

Analytical Chemistry Quality Control Regulatory Science

High Solubility for GABA Receptor Assays

While no direct head-to-head IC50 data for this specific compound was found in the public domain against the known insect GABA receptor, its reported solubility of ~100 mg/mL (equivalent to 210.42 mM) in DMSO is a critical and differentiating parameter for its use as a biochemical assay reagent . This high solubility facilitates the preparation of concentrated stock solutions for dose-response experiments in cellular or biochemical assays, a key advantage over less soluble isoxazoline analogues. For context, the parent compound Fluralaner is a potent inhibitor of insect GABA-gated chloride channels (GABACls) with IC50 values of 5.32 nM and 79.9 nM against housefly MdGBCl and MdGluCl channels, respectively, and exhibits an IC50 of 455 pM for displacing the GABA channel blocker EBOB from housefly head membranes . As a close structural analogue, the glycine derivative is hypothesized to act through a similar mechanism, and its high solubility makes it an ideal tool for probing the structure-activity relationship (SAR) of the isoxazoline binding pocket without the solubility-related experimental artifacts that can plague less soluble compounds.

Biochemical Assays Ion Channel Pharmacology Insecticide Discovery

Physicochemical Differentiation for Purification

The target compound (MW 475.25 g/mol, LogP ~0) exhibits significant physicochemical divergence from the final Fluralaner API (MW 556.3 g/mol, LogP ~3.6) . This nearly 81 g/mol difference in molecular weight and a >3.6 unit difference in predicted LogP (a measure of lipophilicity) have direct implications for chromatographic behavior and purification. Specifically, the intermediate's carboxylic acid group renders it far more polar and water-soluble than the final trifluoroethyl amide product. This difference is exploitable in both normal-phase and reverse-phase chromatography, enabling a well-resolved separation of residual intermediate from the final API during large-scale purification [1]. In contrast, other isoxazoline APIs like afoxolaner (MW 521.4 g/mol) or sarolaner (MW 581.4 g/mol) have distinct chromatographic profiles and cannot serve as surrogates for method development or purification scouting for this specific Fluralaner process [2].

Process Analytical Technology Purification Science Veterinary Drug Development

Applications of Fluralaner Intermediate


Process Development and Scale-Up

This compound is the direct and essential synthetic precursor for Fluralaner. Process chemists and chemical engineers use it as the starting material for the final amide coupling step to manufacture Fluralaner API. Procurement of high-purity (≥98%) material is critical for optimizing reaction yield, minimizing byproduct formation, and ensuring the economic viability of the manufacturing process. Sourcing this specific intermediate, as opposed to attempting to use an alternative, is mandatory for this established and patented synthetic route [1].

Quality Control and Impurity Monitoring

Analytical chemists in pharmaceutical QC laboratories utilize this compound as a primary reference standard for the identification and quantification of the corresponding process impurity in Fluralaner drug substance and drug product batches. It is essential for developing and validating stability-indicating HPLC or UPLC methods, and for conducting forced degradation studies to ensure the API's purity profile meets ICH and regulatory authority (e.g., FDA, EMA) specifications . Substitution with any other compound would invalidate the analytical results.

In Vitro Pharmacological Profiling

For research laboratories investigating the structure-activity relationship (SAR) of isoxazoline GABA receptor antagonists, this glycine analogue serves as a key probe molecule. Its high solubility in DMSO (210.42 mM) makes it a robust and reliable tool for biochemical and cell-based assays, including radioligand binding studies, two-electrode voltage clamp (TEVC) electrophysiology on expressed GABA receptors, and insecticidal activity screens. It allows researchers to systematically explore how modification of the terminal amide (present in Fluralaner) to a carboxylic acid (present in this compound) impacts potency, selectivity, and binding kinetics at the target receptor [2].

Technical Documentation Hub

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